Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1545084-64-7
Cat. No.: VC3419370
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1545084-64-7 |
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Molecular Formula | C7H9N3O3 |
Molecular Weight | 183.16 g/mol |
IUPAC Name | methyl 1-(2-oxopropyl)triazole-4-carboxylate |
Standard InChI | InChI=1S/C7H9N3O3/c1-5(11)3-10-4-6(8-9-10)7(12)13-2/h4H,3H2,1-2H3 |
Standard InChI Key | IXOYFOGUQIDYAA-UHFFFAOYSA-N |
SMILES | CC(=O)CN1C=C(N=N1)C(=O)OC |
Canonical SMILES | CC(=O)CN1C=C(N=N1)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Composition
Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate has a molecular formula of C₇H₉N₃O₃. This compound features a triazole core with a methyl carboxylate (COOCH₃) at the 4-position and a 2-oxopropyl (CH₂COCH₃) group at the N1 position. The expected molecular weight would be approximately 183.17 g/mol, calculated based on the atomic weights of its constituent elements.
Physical and Chemical Properties
Based on the properties of similar triazole derivatives, Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate is expected to exist as a crystalline solid at room temperature. The parent compound, 1H-1,2,3-triazole, has a melting point of 23–25°C and a boiling point of 203°C . With additional functional groups, Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate would likely have a higher melting point.
Like other triazoles, this compound is expected to exhibit high water solubility due to the presence of multiple nitrogen atoms that can engage in hydrogen bonding . The additional carbonyl groups from both the ester and ketone functionalities would further enhance its polarity and potential for hydrogen bonding interactions.
Table 1: Predicted Physical Properties of Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Property | Expected Value | Basis for Prediction |
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Physical State at 25°C | Crystalline solid | Based on similar triazole derivatives |
Color | Colorless to pale yellow | Common for triazole compounds |
Melting Point | >25°C | Higher than 1H-1,2,3-triazole due to additional substituents |
Water Solubility | High | Due to nitrogen atoms and carbonyl groups |
LogP | Moderate | Balance between hydrophilic triazole and hydrophobic groups |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate would likely follow established methods for preparing N-substituted 1,2,3-triazole derivatives. One of the most common approaches is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click chemistry" reaction.
For methyl 1H-1,2,3-triazole-4-carboxylate, a documented synthesis involves the reaction of methylpropiolate with trimethylsilylazide at elevated temperatures (around 100°C), followed by treatment with methanol . This base compound could then be further functionalized at the N1 position.
Alternative Synthetic Routes
An alternative approach could involve a one-pot synthesis starting from methyl propiolate and azide compounds, followed by N-alkylation. This would be similar to the experimental procedure described for methyl 1H-1,2,3-triazole-4-carboxylate, where methylpropiolate and trimethylsilylazide were heated to 100°C until reaction completion .
Structural Characterization
Crystallographic Analysis
The crystallographic properties of Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate would likely show similarities to related triazole compounds. For instance, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has been found to possess an almost planar conformation with a maximum deviation of 0.043 Å, excluding methyl hydrogen atoms .
In crystal structures of similar compounds, intermolecular C—H⋯O hydrogen bonds often link molecules into layers, with π–π stacking interactions between parallel triazole rings . Given the presence of additional carbonyl functionality in the 2-oxopropyl group, Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate would likely exhibit enhanced intermolecular hydrogen bonding capabilities.
Spectroscopic Properties
The spectroscopic characterization of Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate would typically involve NMR, IR, and mass spectrometry techniques. In ¹H NMR, the compound would show characteristic signals for:
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The triazole proton at C5 (typically around 8.0-8.5 ppm)
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The methylene protons of the 2-oxopropyl group (around 5.0-5.5 ppm)
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The methyl protons of the ester group (around 3.8-4.0 ppm)
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The methyl protons of the ketone (around 2.0-2.2 ppm)
In ¹³C NMR, signals would be expected for the carbonyl carbons of both the ester and ketone groups (around 160-170 ppm and 190-200 ppm, respectively), as well as the characteristic carbon signals from the triazole ring.
Applications and Biological Activity
Chemical Applications
Beyond pharmaceutical applications, triazole compounds have found uses in various chemical fields:
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As agrochemicals for crop protection
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In dye chemistry for colorants and pigments
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As photographic materials
The ester functionality in Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate makes it a potential intermediate for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol.
Material Science Applications
Triazoles with specific substituents have applications in material science, particularly in the development of:
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Coordination polymers and metal-organic frameworks
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Supramolecular assemblies
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Click-chemistry modified surfaces and materials
The planar structure and nitrogen-rich composition of Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate could make it suitable for these applications, particularly where specific electronic or steric properties are required.
Structure-Activity Relationships
Effect of N1 Substitution
The N1 position of 1,2,3-triazoles is a common site for substitution that significantly influences the compound's properties. The 2-oxopropyl substituent in Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate introduces a polar, hydrogen bond-accepting functionality that distinguishes it from other N1-substituted derivatives such as methyl, phenyl, or benzyl analogues .
Compared to methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, the 2-oxopropyl derivative would likely exhibit:
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Increased polarity and water solubility
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Enhanced hydrogen bonding capabilities
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Different crystal packing arrangements due to the additional carbonyl group
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Altered biological activity profiles
Carboxylate Functionality
The methyl carboxylate group at the 4-position is common among many triazole derivatives and serves as a versatile functional handle. This group can undergo various transformations, including:
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Hydrolysis to form carboxylic acids
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Amidation to form amides
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Reduction to form alcohols
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Transesterification to form different esters
These transformations allow for the development of a library of related compounds with potentially diverse biological activities.
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